![molecular formula C19H16N2O4 B2484087 (Z)-2-((4-acetylphenyl)imino)-6-methoxy-2H-chromene-3-carboxamide CAS No. 329195-40-6](/img/structure/B2484087.png)
(Z)-2-((4-acetylphenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
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Description
(Z)-2-((4-acetylphenyl)imino)-6-methoxy-2H-chromene-3-carboxamide, also known as AMCA, is a synthetic compound that belongs to the class of chromene derivatives. AMCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
- Researchers have explored the use of this compound in asymmetric imino-acylation reactions. By merging nickel-mediated facially selective aza-Heck cyclization and radical acyl C–H activation, they achieved an asymmetric imino-acylation of oxime ester-tethered alkenes using readily available aldehydes as the acyl source. This method enables the synthesis of highly enantioenriched pyrrolines bearing an acyl-substituted stereogenic center under mild conditions .
- A catalyst-free photosensitized strategy has been developed for regioselective imino functionalizations of alkenes. This photo-induced protocol facilitates the construction of structurally diverse β-imino sulfones and vinyl sulfones in moderate to high yields .
- Iminyl radicals, a special class of N-centered radicals, have emerged as versatile synthons for N-heterocycle constructions and ring-opening reactions. They display unique reactivity, enable H-abstraction to generate more stable carbon radicals, and serve as radical-type electrophiles. Researchers have explored their use in various synthetic pathways .
Asymmetric Imino-Acylation of Alkenes
Photo-Induced Imino Functionalizations of Alkenes
N-Heterocycle Constructions via Iminyl Radicals
properties
IUPAC Name |
2-(4-acetylphenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11(22)12-3-5-14(6-4-12)21-19-16(18(20)23)10-13-9-15(24-2)7-8-17(13)25-19/h3-10H,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGVHLXRUYNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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